4-Chloro-2-methyl-3-(trifluoromethyl)aniline hydrochloride

Catalog No.
S14712979
CAS No.
112641-24-4
M.F
C8H8Cl2F3N
M. Wt
246.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-methyl-3-(trifluoromethyl)aniline hydro...

CAS Number

112641-24-4

Product Name

4-Chloro-2-methyl-3-(trifluoromethyl)aniline hydrochloride

IUPAC Name

4-chloro-2-methyl-3-(trifluoromethyl)aniline;hydrochloride

Molecular Formula

C8H8Cl2F3N

Molecular Weight

246.05 g/mol

InChI

InChI=1S/C8H7ClF3N.ClH/c1-4-6(13)3-2-5(9)7(4)8(10,11)12;/h2-3H,13H2,1H3;1H

InChI Key

GQVMZPAEZHDGQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C(F)(F)F)Cl)N.Cl

4-Chloro-2-methyl-3-(trifluoromethyl)aniline hydrochloride is an organic compound characterized by the presence of a chloro group, a methyl group, and a trifluoromethyl group attached to an aniline structure. Its molecular formula is C8H8ClF3NC_8H_8ClF_3N, and it is known for its unique properties stemming from the trifluoromethyl group, which enhances lipophilicity and biological activity. This compound appears as a white to off-white crystalline solid and is soluble in various organic solvents.

  • Nucleophilic Substitution Reactions: The aniline nitrogen can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Oxidation and Reduction: The compound can be oxidized to form nitro derivatives or reduced to amines under specific conditions.
  • Coupling Reactions: It can be utilized in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds, which are crucial in synthesizing more complex organic molecules .

The synthesis of 4-Chloro-2-methyl-3-(trifluoromethyl)aniline hydrochloride typically involves several steps:

  • Nitration: The starting material, 1-chloro-2-trifluoromethylbenzene, undergoes nitration using concentrated nitric acid and sulfuric acid to introduce a nitro group.
  • Reduction: The resulting nitro compound is then reduced using palladium on carbon (Pd-C) in methanol at room temperature to yield the corresponding aniline derivative.
  • Salification: Finally, the aniline is treated with hydrochloric acid to form the hydrochloride salt, enhancing its stability and solubility .

4-Chloro-2-methyl-3-(trifluoromethyl)aniline hydrochloride has several applications:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting inflammatory diseases and cancers.
  • Agrochemicals: The compound may be used in developing herbicides or pesticides due to its biological activity against certain plant pathogens.
  • Material Science: It can be incorporated into polymer formulations to enhance properties like thermal stability and chemical resistance .

Studies on the interactions of 4-Chloro-2-methyl-3-(trifluoromethyl)aniline hydrochloride with biological targets are crucial for understanding its mechanism of action. The trifluoromethyl group significantly influences its binding affinity and selectivity towards enzymes and receptors. Interaction studies may involve techniques such as molecular docking, enzyme inhibition assays, and receptor binding studies to elucidate its pharmacological profile.

When comparing 4-Chloro-2-methyl-3-(trifluoromethyl)aniline hydrochloride with similar compounds, several noteworthy derivatives emerge:

Compound NameMolecular FormulaUnique Features
4-Chloro-N-methyl-3-(trifluoromethyl)anilineC8H8ClF3NC_8H_8ClF_3NMethylated nitrogen enhances lipophilicity
2-Chloro-6-(trifluoromethyl)anilineC7H5ClF3NC_7H_5ClF_3NDifferent positional substitution affects reactivity
4-Methyl-3-(trifluoromethyl)anilineC8H8F3NC_8H_8F_3NMethyl substitution alters electronic properties

The uniqueness of 4-Chloro-2-methyl-3-(trifluoromethyl)aniline hydrochloride lies in its specific combination of substituents that not only affect its chemical reactivity but also enhance its biological activity compared to other similar compounds. This makes it a valuable candidate for further research in medicinal chemistry and related fields .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

244.9985891 g/mol

Monoisotopic Mass

244.9985891 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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